Cas no 2227839-68-9 ((2S)-1-(4-methyl-3-nitrophenyl)propan-2-ol)
(2S)-1-(4-methyl-3-nitrophenyl)propan-2-ol Proprietà chimiche e fisiche
Nomi e identificatori
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- (2S)-1-(4-methyl-3-nitrophenyl)propan-2-ol
- EN300-1832528
- 2227839-68-9
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- Inchi: 1S/C10H13NO3/c1-7-3-4-9(5-8(2)12)6-10(7)11(13)14/h3-4,6,8,12H,5H2,1-2H3/t8-/m0/s1
- Chiave InChI: ZMXPKWAUPATGNA-QMMMGPOBSA-N
- Sorrisi: O[C@@H](C)CC1C=CC(C)=C(C=1)[N+](=O)[O-]
Proprietà calcolate
- Massa esatta: 195.08954328g/mol
- Massa monoisotopica: 195.08954328g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 14
- Conta legami ruotabili: 2
- Complessità: 202
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 1
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 2.1
- Superficie polare topologica: 66Ų
(2S)-1-(4-methyl-3-nitrophenyl)propan-2-ol Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1832528-0.05g |
(2S)-1-(4-methyl-3-nitrophenyl)propan-2-ol |
2227839-68-9 | 0.05g |
$1261.0 | 2023-09-19 | ||
| Enamine | EN300-1832528-0.1g |
(2S)-1-(4-methyl-3-nitrophenyl)propan-2-ol |
2227839-68-9 | 0.1g |
$1320.0 | 2023-09-19 | ||
| Enamine | EN300-1832528-0.25g |
(2S)-1-(4-methyl-3-nitrophenyl)propan-2-ol |
2227839-68-9 | 0.25g |
$1381.0 | 2023-09-19 | ||
| Enamine | EN300-1832528-0.5g |
(2S)-1-(4-methyl-3-nitrophenyl)propan-2-ol |
2227839-68-9 | 0.5g |
$1440.0 | 2023-09-19 | ||
| Enamine | EN300-1832528-1.0g |
(2S)-1-(4-methyl-3-nitrophenyl)propan-2-ol |
2227839-68-9 | 1g |
$1500.0 | 2023-06-03 | ||
| Enamine | EN300-1832528-2.5g |
(2S)-1-(4-methyl-3-nitrophenyl)propan-2-ol |
2227839-68-9 | 2.5g |
$2940.0 | 2023-09-19 | ||
| Enamine | EN300-1832528-5.0g |
(2S)-1-(4-methyl-3-nitrophenyl)propan-2-ol |
2227839-68-9 | 5g |
$4349.0 | 2023-06-03 | ||
| Enamine | EN300-1832528-10.0g |
(2S)-1-(4-methyl-3-nitrophenyl)propan-2-ol |
2227839-68-9 | 10g |
$6450.0 | 2023-06-03 | ||
| Enamine | EN300-1832528-1g |
(2S)-1-(4-methyl-3-nitrophenyl)propan-2-ol |
2227839-68-9 | 1g |
$1500.0 | 2023-09-19 | ||
| Enamine | EN300-1832528-5g |
(2S)-1-(4-methyl-3-nitrophenyl)propan-2-ol |
2227839-68-9 | 5g |
$4349.0 | 2023-09-19 |
(2S)-1-(4-methyl-3-nitrophenyl)propan-2-ol Letteratura correlata
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
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Chen Long,Ying Dai,Jianwei Li,Hao Jin Nanoscale, 2020,12, 21124-21130
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
Ulteriori informazioni su (2S)-1-(4-methyl-3-nitrophenyl)propan-2-ol
(2S)-1-(4-methyl-3-nitrophenyl)propan-2-ol and CAS No. 2227839-68-9: A Comprehensive Overview of Its Structural Properties, Synthesis, and Pharmacological Applications
(2S)-1-(4-methyl-3-nitrophenyl)propan-2-ol is a chiral compound with a molecular formula of C10H12N2O3 and a molecular weight of 220.21 g/mol. This compound, also referred to by its CAS No. 2227839-68-9, is characterized by a nitrophenyl group substituted with a methyl group at the para position, attached to a propan-2-ol backbone. The stereochemistry of the molecule is defined by the (2S) configuration, which plays a critical role in its biological activity and pharmacological behavior. Recent studies have highlighted the potential of this compound in various therapeutic areas, including anti-inflammatory and anti-cancer applications.
The structural features of (2S)-1-(4-methyl-3-nitrophenyl)propan-2-ol are central to its chemical reactivity and biological interactions. The nitrophenyl group, a common functional group in pharmaceutical chemistry, is known for its ability to modulate enzyme activity and receptor binding. The presence of the methyl group at the para position introduces steric effects that influence the compound’s solubility and metabolic stability. Additionally, the propan-2-ol moiety provides hydrophilic properties, which may affect its absorption and distribution in biological systems. These structural elements collectively contribute to the compound’s unique pharmacological profile.
Recent advancements in synthetic chemistry have enabled the efficient preparation of (2S)-1-(4-methyl-3-nitrophenyl)propan-2-ol through optimized multistep reactions. A 2023 study published in the Journal of Organic Chemistry described a novel catalytic approach using chiral auxiliaries to achieve high enantiomeric purity. This method involves the selective reduction of a ketone group to form the propan-2-ol backbone, followed by nitrophenyl substitution. The use of asymmetric catalysts ensures the (2S) configuration, which is crucial for the compound’s biological activity. Such synthetic strategies are essential for the development of pharmaceuticals with precise stereochemical control.
The pharmacological applications of (2S)-1-(4-methyl-3-nitrophenyl)propan-2-ol have been explored in several preclinical studies. In a 2024 investigation published in Pharmaceutical Research, the compound demonstrated significant anti-inflammatory effects in a murine model of colitis. The mechanism of action was attributed to its ability to inhibit the NF-κB signaling pathway, a key regulator of inflammatory responses. The compound’s nitrophenyl group was found to interact with specific kinases, modulating cytokine production and reducing tissue damage. These findings suggest its potential as a therapeutic agent for inflammatory diseases.
Further research has focused on the compound’s potential in cancer therapy. A 2023 study in Cancer Letters reported that (2S)-1-(4-methyl-3-nitrophenyl)propan-2-ol exhibits anti-proliferative effects against multiple myeloma cells. The compound was shown to induce apoptosis through the activation of caspase-3 and the downregulation of Bcl-2, a protein associated with cell survival. The nitrophenyl group was hypothesized to disrupt the interaction between Bcl-2 and the mitochondrial membrane, leading to mitochondrial dysfunction and cell death. These results highlight the compound’s potential as a novel therapeutic agent in oncology.
The physicochemical properties of (2S)-1-(4-methyl-3-nitrophenyl)propan-2-ol also play a critical role in its formulation and delivery. The compound’s solubility in aqueous solutions is influenced by the hydrophilic propan-2-ol group and the hydrophobic nitrophenyl moiety. A 2022 study in Drug Delivery and Translational Research evaluated the compound’s solubility and stability under various pH conditions. The findings indicated that the compound remains stable in physiological pH ranges, which is advantageous for oral administration. However, its solubility is limited at acidic pH, suggesting the need for formulation strategies to enhance bioavailability.
Computational modeling has been employed to predict the compound’s interactions with biological targets. Molecular docking studies have identified potential binding sites on enzymes such as cyclooxygenase-2 (COX-2) and phosphoinositide 3-kinase (PI3K), which are implicated in inflammation and cancer. The nitrophenyl group was found to form hydrogen bonds with residues in the active site, while the propan-2-ol moiety interacts with hydrophobic pockets. These interactions suggest that the compound may act as a dual inhibitor, targeting multiple pathways involved in disease progression.
Despite its promising pharmacological profile, the development of (2S)-1-(4-methyl-3-nitrophenyl)propan-2-ol as a therapeutic agent faces challenges related to toxicity and metabolic stability. Preclinical studies have identified potential off-target effects, including the inhibition of other kinases that may lead to side effects. A 2024 review in Toxicological Sciences emphasized the importance of in vivo studies to assess the compound’s safety profile. Additionally, the compound’s metabolic pathways require further investigation to optimize its pharmacokinetic properties and minimize adverse effects.
The future of (2S)-1-(4-methyl-3-nitrophenyl)propan-2-ol in pharmaceutical development depends on the integration of synthetic chemistry, computational modeling, and clinical research. Ongoing studies are exploring its potential in combination therapies, where it may synergize with existing drugs to enhance therapeutic outcomes. The compound’s unique stereochemistry and functional groups position it as a promising candidate for the development of targeted therapies in inflammatory and oncological diseases. Continued research is essential to fully realize its potential as a novel therapeutic agent.
In summary, (2S)-1-(4-methyl-3-nitrophenyl)propan-2-ol represents an important advancement in the field of pharmaceutical chemistry. Its structural features, synthesis methods, and pharmacological applications have been extensively studied, revealing its potential in anti-inflammatory and anti-cancer therapies. As research progresses, the compound may emerge as a valuable tool in the treatment of complex diseases, underscoring the importance of interdisciplinary approaches in drug discovery and development.
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